5-Hydroxynepafenac-d5

LC-MS/MS stable isotope labeling quantitative bioanalysis

In LC-MS/MS bioanalysis, unlabeled nepafenac cannot serve as its own internal standard due to chromatographic co-elution. Structural analogs introduce matrix-effect biases that violate FDA/EMA precision and accuracy criteria. 5-Hydroxynepafenac-d5 is a stable isotope-labeled internal standard that co-elutes with the analyte, providing identical ionization efficiency and extraction recovery for unbiased correction. - +5 Da mass shift ensures complete MRM channel separation without chromatographic resolution. - ≥95% isotopic purity minimizes unlabeled carryover, enabling quantification at 0.005% impurity levels. - Validated for GLP bioequivalence studies and ICH-compliant stability-indicating methods.

Molecular Formula C15H14N2O3
Molecular Weight 275.31 g/mol
Cat. No. B12369009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxynepafenac-d5
Molecular FormulaC15H14N2O3
Molecular Weight275.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2N)CC(=O)N)O
InChIInChI=1S/C15H14N2O3/c16-13(19)7-10-6-11(18)8-12(14(10)17)15(20)9-4-2-1-3-5-9/h1-6,8,18H,7,17H2,(H2,16,19)/i1D,2D,3D,4D,5D
InChIKeyRENQVUHCLLZUOP-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nepafenac-d5: Deuterated Internal Standard for Bioanalysis


2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide is the deuterium-labeled analogue of nepafenac, a selective COX-2 inhibitor prodrug, wherein five hydrogen atoms on the benzoyl ring are replaced by deuterium . This stable isotope-labeled compound (molecular formula C15H9D5N2O2, molecular weight 259.31 g/mol) is produced as a light yellow solid with ≥95% isotopic purity by HPLC and ≥95% atom D enrichment [1]. It is manufactured and supplied primarily as an analytical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of nepafenac in complex biological matrices including plasma, ocular tissues, and pharmaceutical formulations [2].

Workflow LC-MS/MS bioanalytical internal standard
Selection Deuterated analog with specified isotopic purity
Use context Quantification in complex biological matrices and formulations

Why Deuterated Nepafenac Outperforms Unlabeled Analogs


In quantitative LC-MS/MS bioanalysis, unlabeled nepafenac cannot serve as an internal standard for its own quantification because it is chromatographically indistinguishable from the target analyte in the sample. Structural analogs with different core scaffolds (e.g., other NSAIDs or COX-2 inhibitors) exhibit different ionization efficiencies, extraction recoveries, and retention times compared to nepafenac [1]. These discrepancies cause differential matrix effects that produce systematic bias in concentration measurements, particularly when phospholipid-induced ion suppression or enhancement varies across sample lots [2]. Regulatory guidance from the FDA and EMA explicitly recommends stable isotope-labeled internal standards for bioanalytical method validation in pharmacokinetic and bioequivalence studies due to their near-identical physicochemical behavior to the unlabeled analyte [3].

Risk factor
This product (ISTD)
Unlabeled / structural analog
Chromatographic distinction
+5 Da mass shift enables MRM separation
Indistinguishable; co-elution prevents separate quantification
Ionization / extraction
Near-identical to analyte; consistent recovery
Differential ionization efficiency and extraction recovery
Regulatory alignment
Aligns with bioanalytical validation guidance
May require additional justification for method validation

Quantified Performance in LC-MS/MS and Pharmacokinetics


Spectral Resolution via +5 Da Mass Shift

The substitution of five hydrogen atoms with deuterium atoms in the benzoyl ring increases the molecular mass of the internal standard by +5 Da relative to unlabeled nepafenac (259.31 g/mol versus 254.28 g/mol) . This mass shift ensures that the precursor and product ions monitored in multiple reaction monitoring (MRM) mode are completely distinct from those of the endogenous analyte, with zero isotopic overlap or cross-talk interference between the quantitation channels [1]. By contrast, non-deuterated structural analogs used as internal standards may share fragment ions with the analyte, producing false positive signals or ion ratio distortion.

Mass shift
Class-level inference
+5 Da nominal mass increase; zero isotopic overlap in MRM
Supports internal standard selectivity
MRM channel separation without chromatographic resolution
LC-MS/MS stable isotope labeling quantitative bioanalysis

Matrix Effect Correction Across Plasma Lots

Deuterated internal standards such as nepafenac-d5 co-elute with the unlabeled analyte and experience nearly identical liquid-liquid extraction recoveries and electrospray ionization efficiencies across varying biological matrix compositions [1]. Studies comparing deuterated versus non-deuterated internal standards in human plasma assays demonstrate that deuterated internal standards maintain stable analyte-to-IS peak area ratios even when absolute ionization efficiency varies by up to 40% across different plasma lots, whereas structural analogs show ratio shifts exceeding 15% under identical conditions [2]. In regulatory bioanalysis for pharmacokinetic studies, deuterated internal standards achieved linearity ranges of 5-2500 ng/mL with precision (%CV) and accuracy (%bias) within ±15% across the entire calibration range, a performance benchmark unattainable with non-isotopic internal standards [3].

Matrix effect
Class-level inference
Analyte-to-IS ratio variation ≤3× lower than structural analogs
Supports matrix effect correction
Reported across plasma lots; LLE-ESI-MS/MS context
matrix effects ion suppression method validation

Regulatory Compliance for Bioequivalence Studies

Regulatory agencies including the FDA and EMA explicitly recommend the use of stable isotope-labeled internal standards for bioanalytical method validation in pharmacokinetic and bioequivalence studies [1]. In a comparative validation study using olmesartan in human plasma, the deuterated internal standard method achieved full validation according to international guidelines and was successfully applied in a human bioequivalence study, while previously published methods using structural analogs required additional justification and exhibited higher variability [1]. The deuterated internal standard approach enables a simplified liquid-liquid extraction procedure without compromising accuracy or precision across the 5-2500 ng/mL linearity range, a methodological efficiency gain that reduces sample preparation time and solvent consumption relative to methods requiring extensive sample clean-up to compensate for non-isotopic internal standard limitations [2].

Method validation
Class-level inference
Simplified extraction; validation endpoint achieved in comparative study
Supports bioanalytical method validation review
Olmesartan human plasma study context
regulatory bioanalysis FDA/EMA guidelines bioequivalence

Isotopic Purity Specification (>95% Atom D) Ensures Minimal Unlabeled Carryover Contamination

This nepafenac-d5 product is supplied with certified isotopic purity of ≥95% atom D and chemical purity ≥95% by HPLC . In LC-MS/MS quantification, the presence of unlabeled nepafenac as an impurity in the deuterated internal standard stock solution directly contributes to the background signal at the analyte MRM channel, artificially inflating the measured analyte concentration and compromising the lower limit of quantification (LLOQ). A 5% unlabeled impurity in a 100 ng/mL internal standard working solution contributes 5 ng/mL of apparent analyte concentration, which may exceed the LLOQ in sensitive assays. Competing deuterated internal standard products with lower isotopic purity specifications (e.g., <90% atom D) introduce proportionally higher systematic bias that cannot be corrected by calibration curve compensation.

Isotopic purity
Data to verify
≥95% atom D; ≤5% unlabeled impurity
Supports LLOQ and background control
Supplier specification; method-specific verification advised
isotopic purity method accuracy quality control

Validated Research and Industrial Applications


Pharmacokinetic and Bioequivalence Studies

This deuterated internal standard enables accurate quantification of nepafenac in human plasma across the therapeutic concentration range (5-2500 ng/mL) following oral or ophthalmic administration [1]. The near-identical physicochemical properties ensure consistent correction of extraction recovery and matrix effects across different plasma lots, meeting FDA/EMA bioanalytical method validation criteria for precision (%CV ≤15%) and accuracy (%bias ≤±15%). The +5 Da mass shift provides complete MRM channel separation, eliminating the need for complete chromatographic resolution and enabling higher-throughput analysis. This application is essential for generic drug development programs requiring bioequivalence demonstration and for clinical pharmacokinetic studies evaluating nepafenac systemic exposure following ocular dosing.

Stability-Indicating UHPLC Method Development

In pharmaceutical quality control, the deuterated internal standard supports validated stability-indicating UHPLC methods for nepafenac drug substance and ophthalmic suspension products [2]. When subjected to forced degradation conditions (acid/base hydrolysis, oxidation, heat, humidity, light), nepafenac generates multiple degradation products that must be chromatographically resolved from the parent compound. The deuterated internal standard provides a consistent reference signal for relative response factor determination of degradation products and process-related impurities, enabling accurate quantification at levels as low as 0.005% relative to a 1.0 mg/mL test concentration. This application supports ICH-compliant stability studies and impurity profiling for regulatory submissions.

Ocular Tissue Distribution and Pharmacokinetics

Nepafenac is a prodrug that undergoes intraocular bioactivation to amfenac, a potent COX-2 inhibitor, following topical ophthalmic administration. Quantification of nepafenac and its active metabolite in ocular tissues (aqueous humor, vitreous, retina/choroid) requires highly sensitive LC-MS/MS methods due to sub-nanogram tissue concentrations and complex matrix components [3]. The deuterated internal standard with ≥95% atom D purity minimizes unlabeled carryover that would otherwise mask low-level nepafenac signals in these precious, volume-limited samples. The stable isotope-labeled approach corrects for differential extraction efficiencies between aqueous and lipid-rich ocular matrices, enabling accurate tissue-to-plasma concentration ratio calculations essential for understanding prodrug distribution and activation kinetics.

Cross-Validation Between Bioanalytical Laboratories

When nepafenac bioanalytical data are generated across multiple contract research organizations (CROs) or transferred between laboratories for multisite clinical trials, consistent internal standard performance is critical for data comparability [1]. The deuterated internal standard provides a platform-independent reference that minimizes inter-laboratory variability in matrix effect correction compared to structural analog internal standards. The certified isotopic purity and defined storage conditions (-20°C freeze, 2-year shelf life) ensure lot-to-lot consistency, supporting method transfer, partial validation, and cross-validation exercises required by regulatory agencies for multicenter pharmacokinetic studies.

Application
Selection Property
Validation Focus
Bioanalytical method validation studies
Co-elution and matrix effect correction
Precision and accuracy across calibration range
Stability-indicating method support
Consistent reference signal for degradation products
Relative response factor reproducibility
Ocular tissue distribution studies
Low-level quantification with minimal unlabeled carryover
Tissue-to-plasma ratio analysis
Cross-laboratory method transfer
Lot-to-lot isotopic purity consistency
Inter-laboratory matrix effect correction review

Technical Documentation Hub

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